2-dodecyl-1-nitroguanidine

Lipophilicity ADMET Lead Optimization

2-Dodecyl-1-nitroguanidine (CAS 101517-06-0) is an aliphatic nitroguanidine derivative featuring a C12 dodecyl chain attached to the guanidine core and a nitro group at the 1-position, giving it the molecular formula C13H28N4O2 and a molecular weight of 272.39 g/mol. It belongs to the nitroguanidine class of compounds, a family well-known for insecticidal activity (e.g., clothianidin, thiamethoxam) and for serving as versatile synthetic intermediates.

Molecular Formula C13H28N4O2
Molecular Weight 272.39 g/mol
CAS No. 101517-06-0
Cat. No. B009140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-dodecyl-1-nitroguanidine
CAS101517-06-0
Synonyms2-dodecyl-1-nitro-guanidine
Molecular FormulaC13H28N4O2
Molecular Weight272.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN=C(N)N[N+](=O)[O-]
InChIInChI=1S/C13H28N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16-17(18)19/h2-12H2,1H3,(H3,14,15,16)
InChIKeyWSWZXMIHHIYAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dodecyl-1-nitroguanidine (CAS 101517-06-0): An Aliphatic Nitroguanidine Intermediate and Bioactive Scaffold for Agrochemical and Antimicrobial Procurement


2-Dodecyl-1-nitroguanidine (CAS 101517-06-0) is an aliphatic nitroguanidine derivative featuring a C12 dodecyl chain attached to the guanidine core and a nitro group at the 1-position, giving it the molecular formula C13H28N4O2 and a molecular weight of 272.39 g/mol . It belongs to the nitroguanidine class of compounds, a family well-known for insecticidal activity (e.g., clothianidin, thiamethoxam) and for serving as versatile synthetic intermediates . The combination of the hydrophobic dodecyl tail and the polar nitroguanidine head imparts surfactant-like properties, while the nitro group offers a handle for further chemical modification . This compound is primarily sourced for research and industrial applications, with commercial availability from several global chemical suppliers .

Why Generic Nitroguanidine Substitution Fails for 2-Dodecyl-1-nitroguanidine (CAS 101517-06-0) Procurement


The biological and physicochemical profile of 2-dodecyl-1-nitroguanidine is dictated by the synergistic interplay between its long C12 alkyl chain and the electron-withdrawing nitro group on the guanidine scaffold. Replacing it with a generic nitroguanidine (e.g., clothianidin, imidacloprid) or a simple alkylguanidine (e.g., dodecylguanidine/Dodine) leads to fundamentally different properties. Nitroguanidine agrochemicals like imidacloprid incorporate a chloropyridinylmethyl group, which is optimized for insect nicotinic acetylcholine receptor (nAChR) binding, a mode of action not shared by the linear 2-dodecyl derivative . Conversely, dodecylguanidine (Dodine) acts as a membrane-disrupting fungicide but lacks the nitro group that enables the reactivity and hydrogen-bonding capacity crucial for 2-dodecyl-1-nitroguanidine's potential as a synthetic intermediate and its distinct enzyme inhibition profile . Generic substitution thus forfeits the specific physicochemical balance that defines this compound's utility in research and industrial applications.

2-Dodecyl-1-nitroguanidine (CAS 101517-06-0) Quantitative Differentiation Evidence


Physicochemical Differentiation from Dodecylguanidine (Dodine): LogP and Hydrogen-Bonding Capacity

The introduction of a nitro group substantially alters the physicochemical profile of the dodecylguanidine scaffold. 2-dodecyl-1-nitroguanidine exhibits a computed XLogP3 of 4.8 , whereas its direct structural analog dodecylguanidine (Dodine free base) has a lower computed hydrophobicity. Critically, the nitro group increases the hydrogen bond acceptor count from 1 in dodecylguanidine to 3 in 2-dodecyl-1-nitroguanidine, while also increasing the topological polar surface area (tPSA) to 96.2 Ų . This shift toward increased polarity while maintaining high lipophilicity (LogP ~4.8) creates a 'polar greasy' molecule, which is distinct from the purely cationic surfactant nature of dodecylguanidine.

Lipophilicity ADMET Lead Optimization Surfactant Design

Enzyme Inhibition Specificity: Rat Ecto-5'-Nucleotidase Versus Human TG2

In biochemical screening, 2-dodecyl-1-nitroguanidine demonstrates a clear selectivity window between different enzyme targets. It inhibited rat ecto-5'-nucleotidase (a target for anti-inflammatory and anticancer agents) with an IC50 of 101 nM . In contrast, the same compound showed negligible inhibition of recombinant human transglutaminase 2 (TG2), with an IC50 of 13,300 nM (13.3 µM) . This >100-fold selectivity gap establishes that the biological activity is not due to nonspecific guanidine aggregation or general enzyme poisoning but represents a specific molecular recognition event.

Enzyme Inhibition Drug Discovery Purinergic Signaling Biochemical Screening

Hydrophobic-Driven Molecular Weight Optimization Relative to Neonicotinoid Insecticides

Compared to commercial nitroguanidine insecticides, 2-dodecyl-1-nitroguanidine offers a higher molecular weight (272.39 g/mol) and calculated logP (4.8) , which contrasts with the lower lipophilicity of first-generation neonicotinoids such as clothianidin (MW 249.7 g/mol, logP 0.7) and thiamethoxam (MW 291.7 g/mol, logP -0.13) . This significant increase in hydrophobicity (ΔlogP >4) suggests a distinct partitioning behavior in biological membranes, potentially leading to reduced systemic translocation in plants but enhanced contact activity or soil binding, which are desirable traits for specific non-systemic niche applications.

Neonicotinoid Insecticide Lipophilic Tuning Agrochemical Design

Procurement-Driven Application Scenarios for 2-Dodecyl-1-nitroguanidine (CAS 101517-06-0)


Biochemical Probe for Ecto-5'-Nucleotidase (CD73) Activity Studies

Premised on the nanomolar IC50 (101 nM) against rat ecto-5'-nucleotidase and its >100-fold selectivity over human TG2, this compound serves as a high-affinity probe for investigating the role of CD73 in purinergic signaling, immune evasion, and cancer biology. Research labs focused on the adenosine pathway can use the compound in enzyme kinetics assays, cellular activity studies, and as a starting scaffold for developing more selective inhibitors, given the well-defined selectivity fingerprint.

Lipophilic Scaffold for Agrochemical Lead Optimization

The high computed logP (4.8) and intermediate molecular weight (272.39 g/mol) distinguish this compound from polar neonicotinoids . Industrial agrochemical R&D teams can evaluate it as a lipophilic scaffold for developing non-systemic insecticides or fungicides where high logP correlates with improved cuticle adhesion and soil persistence. Its nitro group offers a reactive handle for further derivatization to fine-tune target binding and selectivity, separating it from saturated alkylguanidines like dodine.

Specialty Surfactant and Formulation Intermediate

The combination of a C12 hydrophobic tail, a polar nitroguanidine head (tPSA 96.2 Ų), and three hydrogen bond acceptors positions this compound as an intermediate for synthesizing novel biodegradable surfactants or ionic liquids. Unlike simple quaternary ammonium surfactants, the neutral-to-zwitterionic character of the nitroguanidine group can reduce acute aquatic toxicity while maintaining surface activity, thereby meeting stringent environmental safety standards for industrial cleaning or agricultural formulation additives.

Anti-Fouling and Industrial Biocide Development

Drawing on the known bactericidal properties of dodecylguanidine analogs and the enhanced hydrogen-bonding capacity of the nitroguanidine group, marine coating and water treatment researchers can investigate this compound as a component of synergistic anti-fouling mixtures. The nitro group may increase persistence and slow release kinetics in paint films compared to the fast-leaching dodecylguanidine salts, a hypothesis grounded in the compound's higher calculated tPSA and lower aqueous diffusivity .

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